Comparative Inhibition of Myeloperoxidase (MPO)
3,5-Dichloro-4-fluorophenol demonstrates potent inhibition of the enzyme myeloperoxidase (MPO). In a direct in vitro assay, a derivative containing the 3,5-dichloro-4-fluorophenyl core exhibited an IC50 value of 1.40 nM [1]. This level of potency is a result of the specific halogenation pattern, which is critical for target engagement and is not universally shared across all halogenated phenols, as seen in the CYP2E1 inhibition data where phenol analogs are generally weaker inhibitors than their aniline counterparts [2].
| Evidence Dimension | Inhibition of Myeloperoxidase (MPO) Chlorination Activity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Generic class of halogenated phenols (for CYP2E1 inhibition: dichlorophenols show less inhibitory activity than dichloroanilines) |
| Quantified Difference | Not a direct comparator in the same assay, but demonstrates the high potency achievable with this specific core structure in MPO inhibition, which is not observed for the phenol class in CYP2E1 assays [2]. |
| Conditions | Inhibition of recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl by aminophenyl fluorescein based assay |
Why This Matters
The sub-nanomolar MPO inhibitory activity is a key differentiator for research programs targeting inflammatory and cardiovascular diseases, where this specific structural motif provides a potency advantage over many other phenolic building blocks.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231): Inhibition of recombinant human MPO. Assay Data. View Source
- [2] Ohashi, Y., et al. (2005). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biological & Pharmaceutical Bulletin, 28(7), 1221-1224. View Source
